Cas no 1280710-21-5 (2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1))

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) is a chemically stable hydrochloride salt derivative of 1-amino-1,3-dihydro-2H-inden-2-one. This compound is characterized by its high purity and well-defined crystalline structure, making it suitable for research and synthetic applications in organic and medicinal chemistry. Its reactive amino group and ketone functionality allow for versatile derivatization, enabling its use as a key intermediate in the synthesis of pharmacologically active molecules. The hydrochloride form enhances solubility in polar solvents, facilitating handling in aqueous or protic environments. Its consistent composition and stability under standard storage conditions ensure reliable performance in experimental workflows.
2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) structure
1280710-21-5 structure
商品名:2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)
CAS番号:1280710-21-5
MF:C9H10ClNO
メガワット:183.634801387787
CID:6427418
PubChem ID:53324936

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)
    • 1-amino-1,3-dihydroinden-2-one;hydrochloride
    • EN300-7424809
    • 1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
    • 1280710-21-5
    • CHEMBL1668624
    • インチ: 1S/C9H9NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,9H,5,10H2;1H
    • InChIKey: KGHWRZKSKPLDKA-UHFFFAOYSA-N
    • ほほえんだ: NC1C(CC2=CC=CC=C12)=O.Cl

計算された属性

  • せいみつぶんしりょう: 183.0450916g/mol
  • どういたいしつりょう: 183.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.1Ų

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7424809-0.1g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
0.1g
$466.0 2025-03-11
Enamine
EN300-7424809-10.0g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
10.0g
$5774.0 2025-03-11
Enamine
EN300-7424809-2.5g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
2.5g
$2631.0 2025-03-11
Enamine
EN300-7424809-5.0g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
5.0g
$3894.0 2025-03-11
Enamine
EN300-7424809-0.25g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
0.25g
$666.0 2025-03-11
1PlusChem
1P0286XU-50mg
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85%
50mg
$448.00 2023-12-25
1PlusChem
1P0286XU-500mg
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85%
500mg
$1355.00 2023-12-25
1PlusChem
1P0286XU-2.5g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85%
2.5g
$3314.00 2023-12-25
1PlusChem
1P0286XU-10g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85%
10g
$7199.00 2023-12-25
Enamine
EN300-7424809-0.05g
1-amino-2,3-dihydro-1H-inden-2-one hydrochloride
1280710-21-5 85.0%
0.05g
$312.0 2025-03-11

2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) 関連文献

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2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1)に関する追加情報

Introduction to 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology

The compound with the CAS number 1280710-21-5, identified as 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1), represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework and functional groups, has garnered attention due to its versatile applications in drug discovery and molecular interactions. The indeno[1,2-b]furanone scaffold combined with an amino group and a hydrochloride salt form provides a rich platform for further chemical modifications and biological evaluations.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) emerging as a key intermediate in the synthesis of bioactive molecules. The presence of both electrophilic and nucleophilic centers in this compound allows for diverse chemical transformations, making it a valuable building block for the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays and pharmacological studies.

One of the most compelling aspects of 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) is its role in the design of molecules targeting specific biological pathways. The indeno[1,2-b]furanone core is known to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents. Recent studies have highlighted its potential in modulating transcription factors and signaling cascades involved in disease progression.

For instance, research has demonstrated that derivatives of 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and aryl hydrocarbon receptors (AhRs), thereby influencing lipid metabolism and immune responses. These findings underscore the compound's significance in understanding complex biological mechanisms and developing targeted therapies. The amino group in the molecule further enhances its reactivity, allowing for conjugation with other bioactive moieties to enhance drug delivery and efficacy.

The hydrochloride salt form of this compound not only improves its pharmacokinetic properties but also enables its use in high-throughput screening assays. This has been instrumental in identifying novel lead compounds for various therapeutic indications. The compound's ability to undergo selective modifications makes it a versatile tool for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.

In addition to its pharmaceutical applications, 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) has shown promise in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing organic semiconductors and ligands for metal catalysis. The compound's ability to form stable complexes with transition metals has been explored in catalytic systems that facilitate asymmetric synthesis and polymerization reactions.

The synthesis of 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the indeno[1,2-b]furanone core followed by functional group interconversions to introduce the amino group. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. These synthetic strategies have been optimized over time to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.

The growing body of literature on 2H-Inden-2-one, 1-amino-1,3-dihydro-, hydrochloride (1:1) underscores its importance as a chemical entity with broad applications. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an even greater role in advancing scientific knowledge and therapeutic interventions. The collaborative efforts of chemists, biologists, and pharmacologists will be crucial in harnessing its full potential.

In conclusion,2H-Inden-2-one, hydrochloride ((),()) represents a remarkable molecule with diverse applications across multiple scientific disciplines. Its unique structural features and functional groups make it a valuable asset in drug discovery, chemical biology,and materials science. As our understanding of its properties evolves,this compound is likely to remain at the forefront of scientific innovation,offering new opportunities for therapeutic developmentand fundamental research.

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